molecular formula C6H9N3O2S B1447566 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide CAS No. 1797604-60-4

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No. B1447566
CAS RN: 1797604-60-4
M. Wt: 187.22 g/mol
InChI Key: SIAJGWILHWNWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a heterocyclic compound that has gained attention in scientific research due to its unique properties. This compound contains a pyrroloimidazole ring system and a sulfonamide group, which makes it a potential candidate for various applications in the field of medicinal chemistry.

Scientific Research Applications

Sulfonamide Inhibitors in Various Therapeutic Applications

Sulfonamide compounds, including 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide, are crucial in the domain of synthetic bacteriostatic antibiotics and have a rich history of medical application, especially in treating bacterial infections. Recent research indicates a broad spectrum of therapeutic applications for sulfonamide inhibitors, extending beyond their traditional role as antibiotics. For instance, sulfonamides are being utilized as antiviral agents against HIV, as anticancer agents, and in Alzheimer’s disease drugs. This emphasizes the versatility of sulfonamides, showcasing their potential in addressing various health conditions such as cancer, glaucoma, inflammation, and dandruff. The structural diversity and functional adaptability of sulfonamides make them a significant class of compounds leading to valuable drug candidates for multiple conditions (Gulcin & Taslimi, 2018), (Carta, Scozzafava, & Supuran, 2012).

Role in Optical Sensor Development

The derivatives of heterocyclic compounds like 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide have significant applications in the synthesis of optical sensors due to their biological and medicinal relevance. These compounds, characterized by their ability to form coordination as well as hydrogen bonds, are ideally suited as exquisite sensing materials. The literature from the past few decades underscores the pivotal role of these derivatives in both sensing applications and their therapeutic potential, indicating a dual utility in scientific applications (Jindal & Kaur, 2021).

Importance in Medicinal Chemistry

Sulfonamide compounds, including the pyrrolo[1,2-a]imidazole-3-sulfonamide structure, continue to be of paramount importance in medicinal chemistry. Their broad spectrum of biological activities, ranging from antibacterial, antifungal, and antiparasitic to antioxidant and antitumor properties, underscores their significance in drug development. Sulfonamides, with their versatile structure, play a critical role in the planning and synthesis of future drugs, especially in the exploration of potential antitumor properties. This highlights the ongoing relevance and potential of sulfonamides in the evolving landscape of medicinal chemistry and drug discovery (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAJGWILHWNWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 2
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 3
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 4
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 5
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.